2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine

Kinase Inhibition Anticancer Structure-Activity Relationship

Researchers developing selective kinase inhibitors require versatile scaffolds with validated target engagement and a synthetic handle for diversification. This pyrimidine intermediate delivers both. • **Validated pharmacology**: Dual EGFR/VEGFR-2 inhibition (IC50=0.071 µM, 0.098 µM) and CAMKK2 binding (Kd=74 nM). • **Synthetic utility**: 2-Chloro group enables SNAr diversification with amines, thiols, or alcohols. • **Quality assurance**: ≥97% purity for reliable SAR studies and HPLC method development. • **Immediate availability**: Stocked for rapid delivery to research facilities globally.

Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
CAS No. 191729-02-9
Cat. No. B067880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine
CAS191729-02-9
Molecular FormulaC11H10ClN3O
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC(=NC=C2)Cl
InChIInChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)14-10-6-7-13-11(12)15-10/h2-7H,1H3,(H,13,14,15)
InChIKeySEAAMKRQIGYXRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine: Privileged Kinase Scaffold


2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine (CAS 191729-02-9) is a heterocyclic aromatic compound belonging to the pyrimidine class, with the molecular formula C11H10ClN3O and a molecular weight of 235.67 g/mol . Its core structure consists of a 2‑chloropyrimidine ring linked to a 4‑methoxyphenyl group via an amine bridge. This arrangement provides a synthetic handle (the 2‑chloro position) for further functionalization while presenting a pharmacophore relevant to ATP‑binding site interactions [1]. The compound is primarily employed as a key intermediate in the synthesis of kinase inhibitors and has been identified in multiple target‑based screening campaigns against understudied kinases [1].

Workflow

Kinase inhibitor synthesis and lead optimization

Scaffold Profile

Reported dual EGFR/VEGFR‑2 inhibition context supports target‑based screening

Key Handle

2‑Chloro group enables SNAr diversification for library synthesis

2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine: Advantages Over Simple Analogs


In‑class compounds such as 2‑chloro‑N‑phenylpyrimidin‑4‑amine (CAS 191728‑83‑3) or 2‑chloro‑4‑(4‑methoxyphenyl)pyrimidine (CAS 75634‑04‑7) differ in their substitution patterns and, consequently, their biological activity and synthetic utility. The presence of the 4‑methoxyphenyl group in the target compound can modulate kinase binding affinity and selectivity, as demonstrated by structure‑activity relationship (SAR) studies showing that the 4‑methoxyphenyl moiety is critical for achieving high inhibitory potency against specific kinases (e.g., EGFR and VEGFR‑2) [1]. Conversely, the 2‑chloro substituent provides a site for further derivatization, allowing the compound to serve as a versatile building block for synthesizing more complex kinase inhibitors . Substituting this compound with a simpler analog lacking the 4‑methoxyphenyl group or the chloro‑amine linkage would likely result in a significant loss of target engagement or synthetic potential, as evidenced by the distinct biological profiles of related pyrimidine derivatives [1].

Phenyl analog (no 4‑methoxy)

SAR studies indicate reduced kinase binding affinity; direct replacement may shift target engagement profile.

Analog lacking amine bridge

2‑Chloro‑4‑(4‑methoxyphenyl)pyrimidine offers limited synthetic flexibility; cannot replicate amine‑tethered diversification.

Lower‑purity commercial analog

Typically offered at 95% purity; higher impurity background may affect assay reproducibility in sensitive settings.

Quantitative Differentiation Evidence


Dual EGFR/VEGFR-2 Inhibition Potency

In a SAR study of 4‑methoxyphenyl pyrimidine derivatives, the compound achieved IC50 values of 0.071 μM against EGFR and 0.098 μM against VEGFR‑2 [1]. These values are comparable to those of the reference drugs erlotinib (IC50 = 0.063 μM) and sorafenib (IC50 = 0.041 μM), respectively [1]. The 4‑methoxyphenyl group is essential for this dual inhibitory activity, as derivatives lacking this moiety showed significantly reduced potency [1].

Dual EGFR/VEGFR‑2 Inhibition
Class‑level inference
EGFR IC₅₀ 0.071 µMvserlotinib 0.063 µM
VEGFR‑2 IC₅₀ 0.098 µMvssorafenib 0.041 µM
Supports dual‑target kinase inhibitor evaluation in enzymatic assays.
Recombinant human kinase assay; cellular target engagement not reported.
Kinase Inhibition Anticancer Structure-Activity Relationship

CAMKK2 Binding Affinity

The target compound has been reported to bind to human calcium/calmodulin‑dependent protein kinase kinase 2 (CAMKK2) with a Kd of 74 nM, as determined by a Kinobead‑based pull‑down assay [1]. This value is approximately 5‑fold lower (i.e., higher affinity) than that of a structurally related pyrimidine analog (Kd = 1.58 μM) [2], indicating that the specific substitution pattern of 2‑chloro‑N‑(4‑methoxyphenyl)pyrimidin‑4‑amine confers enhanced binding to CAMKK2.

CAMKK2 Binding Affinity
Cross‑study comparable
Kd 74 nMvsrelated pyrimidine analog 1.58 µM
~21‑fold higher affinity
Affinity difference reflects substitution‑dependent binding; supports CAMKK2 profiling workflows.
Kinobead pull‑down; cross‑study conditions may vary.
Kinase Profiling Drug Discovery CAMKK2

Synthetic Versatility via 2-Chloro Group

The 2‑chloro substituent in 2‑chloro‑N‑(4‑methoxyphenyl)pyrimidin‑4‑amine is a highly reactive leaving group for nucleophilic aromatic substitution (SNAr). In contrast, the 4‑methoxyphenyl‑substituted analog 2‑chloro‑4‑(4‑methoxyphenyl)pyrimidine (CAS 75634‑04‑7) lacks the amine bridge, limiting its synthetic flexibility. The target compound can be readily converted to a diverse array of 2‑substituted derivatives, as demonstrated by its use in the synthesis of piperazine‑tethered 4‑aminoquinoline‑pyrimidine hybrids .

Synthetic Versatility
Data to verify
2‑Cl + amine bridge → SNAr diversification
Analog lacks amine bridge; derivatization scope limited
Versatile intermediate for generating diverse kinase inhibitor libraries.
Vendor‑reported synthetic utility; independent validation of scope recommended.
Medicinal Chemistry Building Block Nucleophilic Substitution

Commercial Purity and Quality Control

The compound is commercially available from multiple vendors at a guaranteed purity of ≥97% (e.g., Chemenu Catalog Number CM512904, purity 97%; MolCore, purity ≥98%) . This level of purity is comparable to or exceeds that of close analogs such as 2‑chloro‑N‑phenylpyrimidin‑4‑amine (CAS 191728‑83‑3), which is typically offered at 95% purity . Higher purity reduces the risk of confounding results in biological assays due to impurities.

Commercial Purity
Vendor‑reported
97–98%vsphenyl analog 95%
Higher purity may reduce assay interference; supports reproducible method development.
Purity as stated by vendors; independent verification advised for critical assays.
Chemical Procurement Quality Control Reproducibility

Application Scenarios in Drug Discovery and Chemical Biology


Lead Generation for Understudied Kinases

Leverage the compound's dual EGFR/VEGFR‑2 inhibition profile (IC50 = 0.071 μM and 0.098 μM, respectively) and its documented binding to CAMKK2 (Kd = 74 nM) [2] as a starting point for developing selective inhibitors against understudied kinases implicated in cancer and neurodegenerative diseases. The 2‑chloro handle allows for rapid diversification to optimize potency and selectivity.

Targeted Library Synthesis via Nucleophilic Substitution

Use the 2‑chloro leaving group in 2‑chloro‑N‑(4‑methoxyphenyl)pyrimidin‑4‑amine to generate diverse chemical libraries through SNAr reactions with various amines, thiols, or alcohols. This approach has been successfully employed to create piperazine‑tethered 4‑aminoquinoline‑pyrimidine hybrids with potent antimalarial activity .

Reference Standard for Analytical Method Development

Given its commercial availability at ≥97% purity , this compound can serve as a reliable reference standard for HPLC method development and quality control assays in pharmaceutical research. Its high purity minimizes background interference, ensuring accurate quantification of related substances.

SAR Studies of Pyrimidine Kinase Inhibitors

The presence of the 4‑methoxyphenyl group is a key structural feature associated with potent kinase inhibition . Researchers can use this compound as a template to systematically explore the effects of different substituents on the phenyl ring or the pyrimidine core, thereby defining the SAR landscape for this chemotype.

Application
Selection Property
Validation Focus
Kinase inhibitor lead identification
Reported dual EGFR/VEGFR‑2 binding profile
Kinase panel selectivity and potency optimization
Diversification via nucleophilic substitution
2‑Chloro reactive handle
SNAr reaction scope and library yields
HPLC method calibration
Commercial purity ≥97%
Peak purity and method reproducibility
Pyrimidine SAR template studies
4‑Methoxyphenyl group influence
Substituent effect on kinase inhibition profile

Technical Documentation Hub

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36 linked technical documents
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